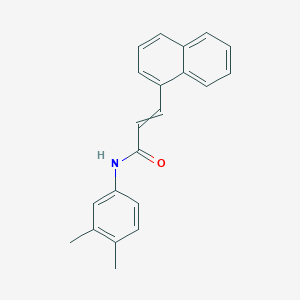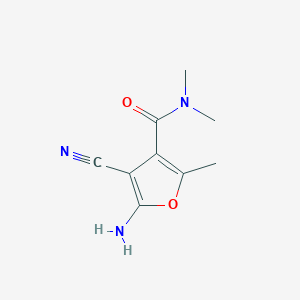
5-(3-Nitrophenoxy)-2-phenylisoindole-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-Nitrophenoxy)-2-phenylisoindole-1,3-dione: is an organic compound that belongs to the class of isoindole derivatives. This compound is characterized by the presence of a nitrophenoxy group attached to the isoindole core, which is further substituted with a phenyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Nitrophenoxy)-2-phenylisoindole-1,3-dione typically involves the reaction of 3-nitrophenol with phthalic anhydride in the presence of a suitable catalyst The reaction is carried out under reflux conditions in an appropriate solvent such as toluene or xylene
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of high-throughput screening techniques can help in identifying the most efficient catalysts and reaction parameters to maximize yield and minimize by-products.
化学反应分析
Types of Reactions:
Oxidation: The nitro group in 5-(3-Nitrophenoxy)-2-phenylisoindole-1,3-dione can undergo reduction to form the corresponding amino derivative. This reaction is typically carried out using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl group attached to the isoindole ring can participate in electrophilic aromatic substitution reactions. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
Cyclization: The isoindole ring can undergo further cyclization reactions to form more complex polycyclic structures.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).
Cyclization: Acidic or basic catalysts, elevated temperatures.
Major Products Formed:
Reduction: 5-(3-Aminophenoxy)-2-phenylisoindole-1,3-dione.
Substitution: Various substituted derivatives depending on the reagent used.
Cyclization: Polycyclic isoindole derivatives.
科学研究应用
Chemistry: 5-(3-Nitrophenoxy)-2-phenylisoindole-1,3-dione is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential as a pharmacophore. The presence of the nitrophenoxy and phenyl groups can interact with biological targets, making it a candidate for drug development.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of diseases where nitroaromatic compounds have shown efficacy. Its derivatives are explored for their anti-inflammatory, antimicrobial, and anticancer properties.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications in material science.
作用机制
The mechanism of action of 5-(3-Nitrophenoxy)-2-phenylisoindole-1,3-dione involves its interaction with specific molecular targets in biological systems. The nitrophenoxy group can undergo redox reactions, generating reactive oxygen species (ROS) that can modulate cellular signaling pathways. The phenylisoindole core can interact with proteins and enzymes, affecting their activity and leading to various biological effects.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes involved in oxidative stress, inflammation, and cell proliferation.
Receptors: It can bind to specific receptors on the cell surface, modulating signal transduction pathways.
DNA: The compound can intercalate into DNA, affecting gene expression and cell cycle progression.
相似化合物的比较
5-(4-Nitrophenoxy)-2-phenylisoindole-1,3-dione: Similar structure with the nitro group in the para position.
5-(3-Aminophenoxy)-2-phenylisoindole-1,3-dione: Reduction product of the nitro compound.
5-(3-Methoxyphenoxy)-2-phenylisoindole-1,3-dione: Methoxy group instead of nitro group.
Uniqueness: 5-(3-Nitrophenoxy)-2-phenylisoindole-1,3-dione is unique due to the presence of the nitrophenoxy group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in biological applications compared to its analogues.
By understanding the synthesis, reactions, applications, and mechanism of action of this compound, researchers can explore its full potential in various fields of science and industry.
属性
CAS 编号 |
114026-04-9 |
|---|---|
分子式 |
C20H12N2O5 |
分子量 |
360.3 g/mol |
IUPAC 名称 |
5-(3-nitrophenoxy)-2-phenylisoindole-1,3-dione |
InChI |
InChI=1S/C20H12N2O5/c23-19-17-10-9-16(27-15-8-4-7-14(11-15)22(25)26)12-18(17)20(24)21(19)13-5-2-1-3-6-13/h1-12H |
InChI 键 |
OTNDWWLVFUEGLJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=CC(=C4)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{4-[1-methyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]piperazin-1-yl}ethanol](/img/structure/B12457989.png)

![2-(4-Methoxyphenyl)-2-oxoethyl 1-{[(3,5-dimethoxyphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12458000.png)

![N'-[(3E)-1-benzyl-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-phenylacetohydrazide](/img/structure/B12458009.png)
![2-(4-Chlorophenyl)-2-oxoethyl 1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B12458031.png)
![N-[(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)methyl]-N-(4-methoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B12458034.png)
![N-{4-[(butylcarbamoyl)sulfamoyl]phenyl}benzamide](/img/structure/B12458039.png)
![3-(1H-indol-3-ylmethyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B12458043.png)

![N-[1-(1,5-dimethylpyrazol-4-yl)ethylidene]hydroxylamine](/img/structure/B12458061.png)
![N-({6-methyl-2-[4-(propan-2-yl)phenyl]-2H-benzotriazol-5-yl}carbamothioyl)benzamide](/img/structure/B12458067.png)
![2-bromo-4-tert-butyl-6-[(E)-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}diazenyl]phenol](/img/structure/B12458071.png)

